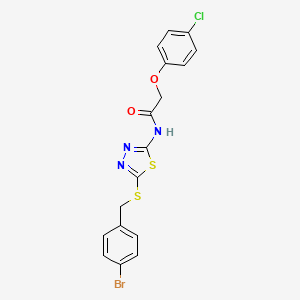
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is a chemical compound with the linear formula C18H14BrClN2O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C18H14BrClN2O2S . For a more detailed analysis, a structure search or X-ray crystallography study would be needed, which is beyond my current capabilities.科学的研究の応用
Antimicrobial Activity
Compounds with a similar structure have been studied for their antimicrobial properties . For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising results against bacterial and fungal species . This suggests that our compound of interest could potentially be used to develop new antimicrobial agents that work against a range of pathogens.
Antiproliferative Agents
The same class of compounds has also been evaluated for their anticancer activity , particularly against breast cancer cell lines . The thiazole nucleus, which is present in our compound, is known to possess antitumor activities. Therefore, it could be explored as a lead compound for the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds similar to our compound of interest have been used in molecular docking to predict binding modes and affinities . This application is vital for rational drug design and could help in the discovery of more effective pharmaceuticals.
Pharmacological Research
The thiazole nucleus is reported to have various medicinal properties, including anti-inflammatory and antitumor activities . Research into the pharmacological activities of such compounds can lead to the development of new drugs with novel mechanisms of action to treat diseases like cancer and microbial infections.
Neurotoxicity Studies
Research on related compounds has investigated their effects on neurotoxic potentials, such as their impact on acetylcholinesterase activity . This enzyme is crucial for nerve pulse transmission, and studying our compound in this context could provide insights into new treatments for neurological disorders.
Oxidative Stress Analysis
Compounds with bromophenyl groups have been studied for their impact on oxidative stress markers like malondialdehyde (MDA) levels . Since oxidative stress is linked to various diseases, our compound could be used to study the body’s response to oxidative damage and help in developing antioxidant therapies.
Enzyme Inhibition
The inhibition of enzymes is a common strategy in drug development. Compounds with a thiazole nucleus have been shown to block the biosynthesis of certain bacterial lipids . Our compound could be explored for its potential to inhibit other critical enzymes in pathogenic organisms or cancer cells.
Drug Resistance Studies
With the rise of drug-resistant strains of pathogens and cancer cells, there is a need for compounds that can overcome this resistance . The compound could be part of studies aimed at understanding resistance mechanisms and developing drugs that retain their efficacy against resistant strains.
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2S2/c18-12-3-1-11(2-4-12)10-25-17-22-21-16(26-17)20-15(23)9-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLOCFXZJVKZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)
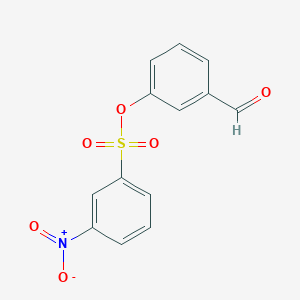
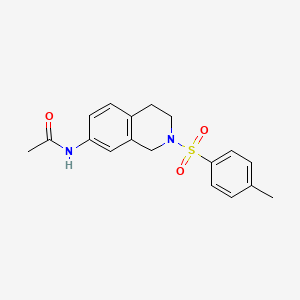
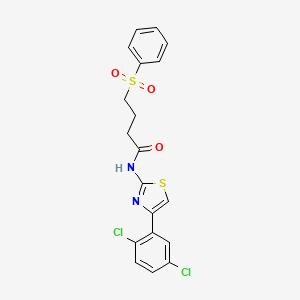
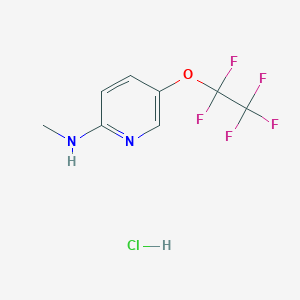
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)


![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)
